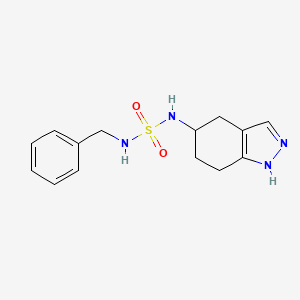![molecular formula C20H16N2O4 B5428135 5-methyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5428135.png)
5-methyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl acetate, also known as MNVA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNVA is a derivative of quinoline, which is a heterocyclic compound that has been widely used in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 5-methyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl acetate involves the inhibition of various cellular pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound also inhibits the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines. This compound also activates the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects such as reducing oxidative stress, suppressing inflammation, inducing apoptosis, and inhibiting cell proliferation. This compound also exhibits anti-angiogenic activity by inhibiting the formation of new blood vessels. This compound has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-methyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl acetate in lab experiments is its high potency and selectivity towards specific cellular pathways. This compound also exhibits low toxicity towards normal cells, which makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 5-methyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl acetate. One of the future directions is to study the potential applications of this compound in the treatment of various types of cancer. Another future direction is to investigate the neuroprotective effects of this compound in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the development of new analogs of this compound with improved solubility and potency is another future direction for research.
Métodos De Síntesis
The synthesis of 5-methyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl acetate involves the condensation of 2-nitrostyrene and 5-methyl-8-quinolinecarboxylic acid followed by esterification with acetic anhydride. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
Aplicaciones Científicas De Investigación
5-methyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl acetate has been studied for its potential applications in various scientific research areas such as cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
[5-methyl-2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-13-7-12-19(26-14(2)23)20-17(13)11-10-16(21-20)9-8-15-5-3-4-6-18(15)22(24)25/h3-12H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEYJUXHIJCSCW-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=C(C=C1)OC(=O)C)C=CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=CC(=NC2=C(C=C1)OC(=O)C)/C=C/C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-amino-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-phenylacetamide](/img/structure/B5428057.png)
![N-methyl-2-[(4-methylphenyl)thio]-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]propanamide](/img/structure/B5428064.png)
![(1R*,2R*,6S*,7S*)-4-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5428076.png)
![3-[(4-nitrobenzyl)thio]-6-phenyl-1,2,4-triazine](/img/structure/B5428088.png)
![N-(2,4-dichlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5428091.png)
![2-(3-methylphenyl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5428097.png)




![4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5428127.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5428133.png)
![7-(3-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5428142.png)
![6-{2-[2-(allyloxy)-3-methoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5428150.png)